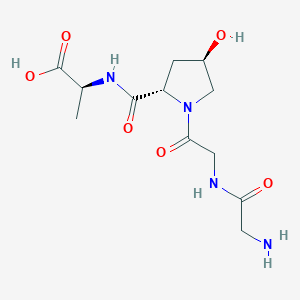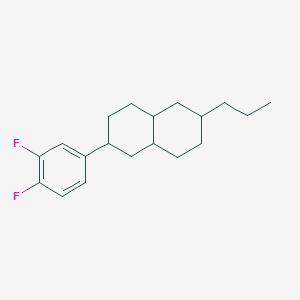
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C25H38O3. It is characterized by the presence of an ethynyl group and two octyloxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The initial step involves the preparation of the benzaldehyde core, which can be achieved through various methods such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of Octyloxy Groups: The octyloxy groups are introduced via etherification reactions. This involves the reaction of the benzaldehyde core with octanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Addition of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can undergo substitution reactions, such as Sonogashira coupling, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Sonogashira coupling reaction typically involves palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI).
Major Products Formed
Oxidation: 4-Ethynyl-2,5-bis(octyloxy)benzoic acid.
Reduction: 4-Ethynyl-2,5-bis(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the octyloxy groups can enhance the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Lacks the octyloxy groups, making it less soluble and less versatile in applications.
2,5-Dioctyloxybenzaldehyde: Lacks the ethynyl group, reducing its reactivity and potential for further functionalization.
4-Ethynyl-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of octyloxy groups, affecting its solubility and interaction with biological targets.
The unique combination of the ethynyl and octyloxy groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
585567-31-3 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-ethynyl-2,5-dioctoxybenzaldehyde |
InChI |
InChI=1S/C25H38O3/c1-4-7-9-11-13-15-17-27-24-20-23(21-26)25(19-22(24)6-3)28-18-16-14-12-10-8-5-2/h3,19-21H,4-5,7-18H2,1-2H3 |
InChI Key |
DLBYHRLUSVOIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


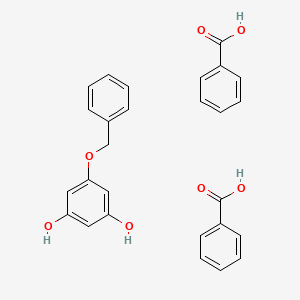
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
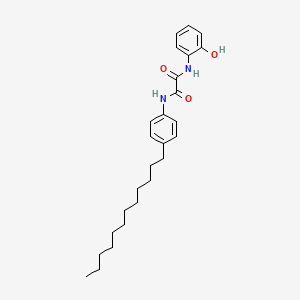
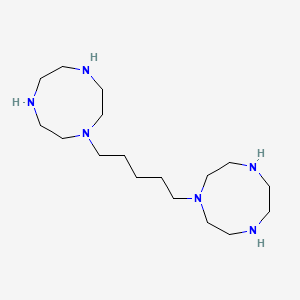

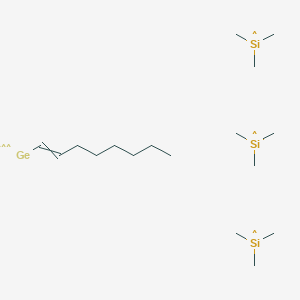


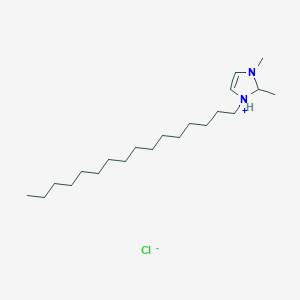
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
